![molecular formula C19H12N2 B181389 9-Methylacenaphtho[1,2-b]quinoxaline CAS No. 13362-59-9](/img/structure/B181389.png)
9-Methylacenaphtho[1,2-b]quinoxaline
Descripción general
Descripción
9-Methylacenaphtho[1,2-b]quinoxaline is an organic compound with the molecular formula C19H12N2. It belongs to the class of quinoxalines, which are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring.
Métodos De Preparación
The synthesis of 9-Methylacenaphtho[1,2-b]quinoxaline typically involves the condensation of acenaphthenequinone with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach involves similar synthetic routes with optimization for larger-scale production.
Análisis De Reacciones Químicas
9-Methylacenaphtho[1,2-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated quinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents such as halogens, nitro groups, or alkyl groups. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemical Applications
Synthesis of Organic Molecules
9-Methylacenaphtho[1,2-b]quinoxaline serves as a crucial building block in organic synthesis. It is often utilized in the synthesis of more complex organic molecules and can act as a ligand in coordination chemistry. The compound's ability to undergo various chemical reactions enhances its utility in developing new materials and compounds.
Reactivity and Transformations
The compound can undergo several chemical transformations, including:
- Oxidation : Using reagents such as potassium permanganate or chromium trioxide to form quinoxaline derivatives.
- Reduction : Involving hydrogen gas in the presence of palladium catalysts to yield hydrogenated derivatives.
- Electrophilic Substitution : Allowing for the introduction of substituents like halogens or nitro groups into the aromatic ring.
These reactions enable the synthesis of diverse derivatives with tailored properties for specific applications.
Biological Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that certain quinoxaline derivatives, including this compound, showed substantial inhibitory effects on various cancer cell lines. For instance, some derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, suggesting potent cytotoxic effects against tumor cells while sparing normal cells.
Compound | IC50 Value (μg/mL) | Comparison with Doxorubicin |
---|---|---|
This compound | <100 | More effective |
Doxorubicin | >100 | Standard reference |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Quinoxaline derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). A study assessing antimicrobial efficacy found that compounds derived from this compound demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 1 mg/L against resistant strains.
Bacterial Strain | MIC Value (mg/L) |
---|---|
MRSA | 0.5 |
VRE | 0.75 |
Industrial Applications
Development of Advanced Materials
In the industrial sector, this compound is used in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronics.
Case Studies
Case Study 1: Anticancer Efficacy
A comprehensive study focusing on the anticancer properties of quinoxaline derivatives highlighted that specific compounds derived from this compound exhibited significant growth inhibition in three tested tumor cell lines. These compounds were found to be non-cytotoxic to normal cells, indicating their potential as selective anticancer agents.
Case Study 2: Antimicrobial Efficacy
In another study assessing the antimicrobial properties against clinical isolates, derivatives of this compound demonstrated promising activity against resistant bacterial strains. The findings suggest that this compound may serve as a candidate for developing new antibacterial agents capable of overcoming resistance mechanisms.
Mecanismo De Acción
The mechanism of action of 9-Methylacenaphtho[1,2-b]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules being studied .
Comparación Con Compuestos Similares
9-Methylacenaphtho[1,2-b]quinoxaline can be compared with other quinoxaline derivatives, such as:
- 9-Nitroacenaphtho[1,2-b]quinoxaline
- 8,9-Benzoacenaphtho[1,2-b]quinoxaline
- 5,12-Dihydroquinoxalino[2,3-b]quinoxaline
- 3-Bromo-acenaphtho[1,2-b]quinoxaline
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Actividad Biológica
9-Methylacenaphtho[1,2-b]quinoxaline (CAS No. 13362-59-9) is a heterocyclic compound belonging to the quinoxaline family, characterized by its complex structure comprising a fused acenaphthene and quinoxaline moiety. Its molecular formula is , with a molecular weight of approximately 268.318 g/mol . This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer and antimicrobial applications.
The synthesis of this compound typically involves a condensation reaction between acenaphthenequinone and o-phenylenediamine under reflux conditions, often utilizing solvents such as ethanol or acetic acid. The product is purified through recrystallization or column chromatography.
Chemical Reactions
This compound is known to undergo various chemical transformations:
- Oxidation : Can be oxidized to form quinoxaline derivatives using reagents like potassium permanganate.
- Reduction : Reduction reactions can yield partially or fully hydrogenated derivatives.
- Electrophilic Substitution : The aromatic ring can participate in substitution reactions, allowing for the introduction of various substituents such as halogens or nitro groups.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that derivatives of quinoxaline, including this compound, can inhibit the growth of various cancer cell lines. For example, in a comparative study involving different quinoxaline derivatives, some exhibited IC50 values lower than that of standard chemotherapeutic agents like doxorubicin, indicating potent cytotoxic effects against tumor cells while sparing normal cells .
Case Study: Anticancer Efficacy
A study focusing on the synthesis and evaluation of quinoxaline derivatives demonstrated that certain compounds showed substantial inhibitory effects on three tested tumor cell lines. These compounds displayed higher efficacy compared to doxorubicin and were non-cytotoxic to normal cells (IC50 values > 100 μg/mL) .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity. Quinoxaline derivatives have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, some derivatives exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains .
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of quinoxaline derivatives against clinical isolates, compounds demonstrated MIC values ranging from 0.25 to 1 mg/L against resistant strains. These findings suggest that this compound may serve as a promising candidate for developing new antibacterial agents capable of overcoming resistance mechanisms .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activities or receptor functions, leading to apoptosis in cancer cells or inhibition of bacterial growth. The exact mechanisms are still under investigation, but they involve pathways related to cell cycle regulation and apoptosis induction in cancer cells as well as disruption of bacterial cell wall synthesis in pathogens .
Comparative Biological Activity Table
Propiedades
IUPAC Name |
9-methylacenaphthyleno[1,2-b]quinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2/c1-11-8-9-15-16(10-11)21-19-14-7-3-5-12-4-2-6-13(17(12)14)18(19)20-15/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBHQCJWEFRRBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C4=CC=CC5=C4C(=CC=C5)C3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00928210 | |
Record name | 9-Methylacenaphtho[1,2-b]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00928210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13362-59-9 | |
Record name | NSC163365 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163365 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Methylacenaphtho[1,2-b]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00928210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-METHYLACENAPHTHO(1,2-B)-QUINOXALINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.